

physical and chemical properties of 2-Bromo-6-hydroxybenzoic acid

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Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

Cat. No.: B1280795

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An In-depth Technical Guide to 2-Bromo-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **2-Bromo-6-hydroxybenzoic acid** (CAS No: 38876-70-9). It includes key data, experimental protocols for synthesis and analysis, and workflows for its characterization, designed to support research and development activities.

Core Properties and Safety Information

2-Bromo-6-hydroxybenzoic acid is a substituted aromatic compound containing a carboxylic acid, a hydroxyl group, and a bromine atom.^[1] These functional groups confer specific reactivity and properties, making it a useful building block in organic synthesis, particularly for the preparation of amides and other functionalized molecules.^[1] It is also used in the development of phenoxy- and phenylthiopyrimidine derivatives intended for use as herbicides.^[2]

Table 1: Physical and Chemical Properties of **2-Bromo-6-hydroxybenzoic Acid**

Property	Value	Source(s)
CAS Number	38876-70-9	[1] [2]
Molecular Formula	C ₇ H ₅ BrO ₃	[1] [3]
Molecular Weight	217.02 g/mol	[1] [3]
Physical Form	Solid	[3]
Flash Point	164 °C	[1]
InChI Key	LSIRNJVUVADUUAN- UHFFFAOYSA-N	[3]
SMILES String	OC(C1=C(C(C=CC=C1Br)O)=O	[3]

Table 2: Safety and Hazard Information

Hazard Information	Details	Source(s)
GHS Pictogram	GHS06 (Skull and crossbones)	[3]
Signal Word	Danger	[3]
Hazard Statement	H301: Toxic if swallowed	[3]
Precautionary Statements	P301 + P330 + P331 + P310	[3]
Hazard Class	Acute Toxicity 3 (Oral)	[3]
Storage Class	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds	[3]

Users must handle this compound in accordance with the safety data sheet, using appropriate personal protective equipment (PPE) in a well-ventilated area.[\[4\]](#)

Spectroscopic Data (Predicted)

While comprehensive, experimentally verified spectra for **2-Bromo-6-hydroxybenzoic acid** are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Spectrum	Predicted Chemical Shift (ppm)	Assignment	Rationale
^1H NMR	~11-13 (broad s)	Carboxylic acid (-COOH)	Highly deshielded acidic proton.
	~9-10 (broad s)	Phenolic hydroxyl (-OH)	Deshielded acidic proton, position can vary.
	~6.8-7.5 (m)	Aromatic protons (Ar-H)	The electron-donating -OH and electron-withdrawing -Br and -COOH groups will create a complex splitting pattern for the three aromatic protons.
^{13}C NMR	~170	Carboxylic acid carbon (-COOH)	Typical chemical shift for a carboxylic acid carbonyl carbon.
	~155	C-OH (aromatic)	Carbon attached to the hydroxyl group, deshielded.
	~110	C-Br (aromatic)	Carbon attached to bromine, shielded relative to other substituted carbons.
	~115-135	Aromatic carbons (C-H & C-COOH)	Chemical shifts for the remaining aromatic carbons.

Table 4: Expected Infrared (IR) Absorption Bands

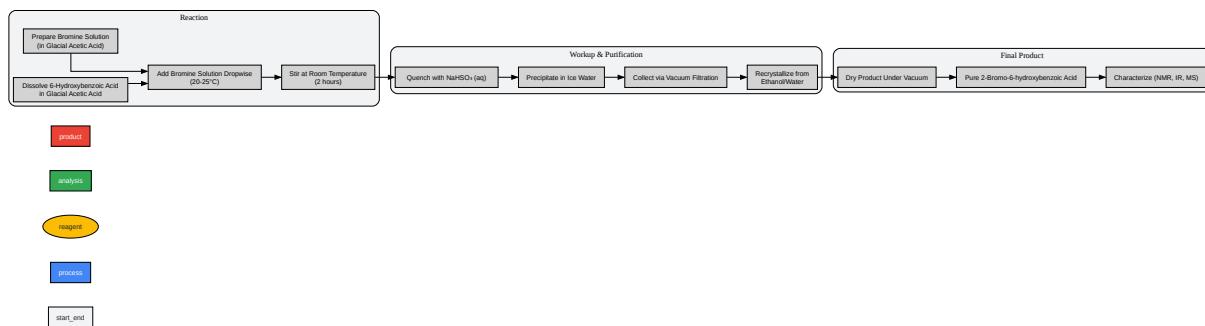
Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
2500-3300 (very broad)	O-H (Carboxylic Acid)	Stretching
3200-3600 (broad)	O-H (Phenol)	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
1550-1620	C=C (Aromatic)	Stretching
1150-1300	C-O	Stretching

Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, **2-Bromo-6-hydroxybenzoic acid** would exhibit a characteristic molecular ion peak pattern due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity: [M]⁺ at m/z 216 and [M+2]⁺ at m/z 218.[5]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis and analysis of **2-Bromo-6-hydroxybenzoic acid** are crucial for its application in research.

A representative protocol for the synthesis of a brominated hydroxybenzoic acid involves the direct electrophilic bromination of a hydroxybenzoic acid precursor. The following workflow is adapted from established methods for similar phenolic compounds.[6]



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Caption: General workflow for synthesis and purification.

Methodology:

- Reaction Setup: Dissolve the starting material (e.g., 6-hydroxybenzoic acid) in a suitable solvent like glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[6]
- Bromination: Slowly add a solution of one equivalent of bromine in glacial acetic acid to the stirred solution. Maintain the temperature between 20-25°C using a water bath.[6]
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[6]
- Workup: Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color disappears. Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
- Purification: Collect the solid precipitate by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **2-Bromo-6-hydroxybenzoic acid**.

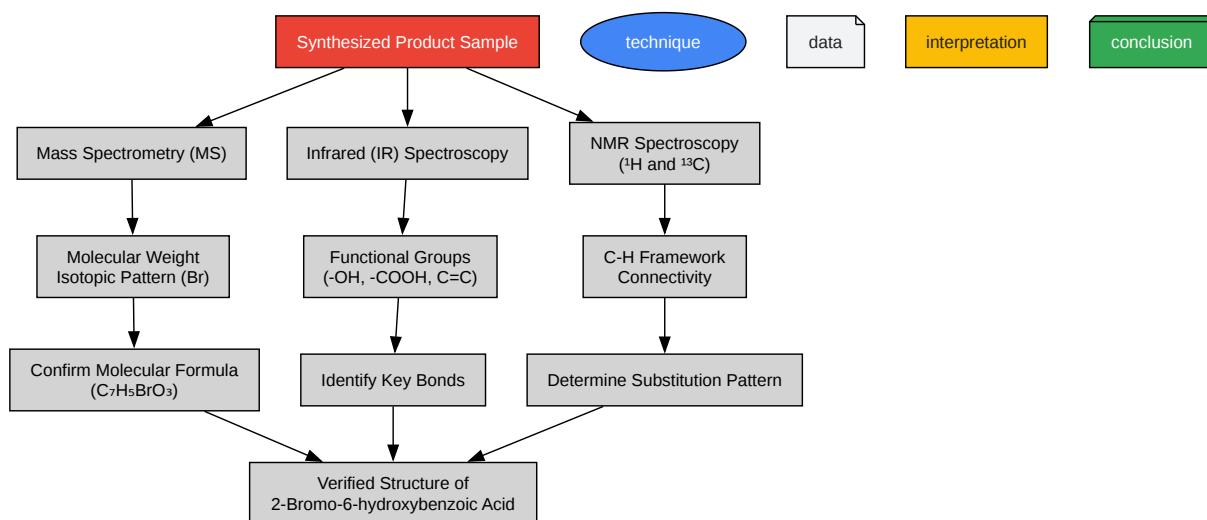
The acidity of the carboxylic acid and phenolic hydroxyl groups can be quantified by determining their pKa values. A common method is potentiometric titration.[7]

Methodology:

- Preparation: Accurately weigh a sample of **2-Bromo-6-hydroxybenzoic acid** and dissolve it in a suitable solvent mixture (e.g., ethanol and deionized water).[7]
- Titration Setup: Place a calibrated pH probe into the solution and position a burette containing a standardized strong base solution (e.g., 0.10 M NaOH) above the beaker.[7]
- Data Collection: Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence points where the pH changes rapidly.[7]

- Analysis: Plot a graph of pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two acidic protons, two inflection points and two half-equivalence points may be observed, corresponding to the pKa of the carboxylic acid and the phenol.

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.



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Caption: Workflow for spectroscopic characterization.

Methodology:

- Sample Preparation: Prepare separate, appropriately concentrated samples of the compound for each analytical technique, using suitable solvents (e.g., deuterated solvents like DMSO-d₆ for NMR).^[8]
- Data Acquisition:

- Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight and observe the characteristic bromine isotopic pattern.[\[5\]](#)
- IR Spectroscopy: Acquire the infrared spectrum to identify the principal functional groups.[\[5\]](#)
- NMR Spectroscopy: Run both ^1H and ^{13}C NMR spectra to elucidate the precise connectivity of the atoms and confirm the substitution pattern on the aromatic ring.[\[5\]](#)
- Data Integration: Correlate the data from all three techniques to build a complete and unambiguous structural assignment, confirming the identity and purity of the **2-Bromo-6-hydroxybenzoic acid**.[\[8\]](#)

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